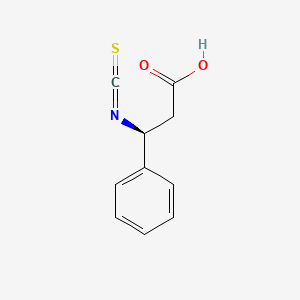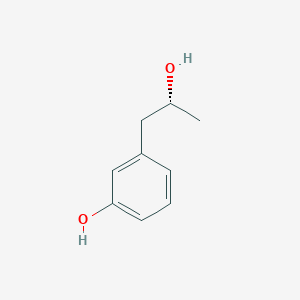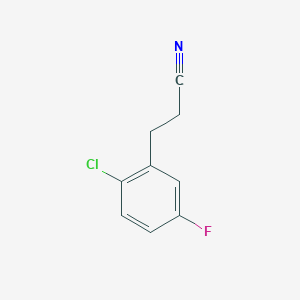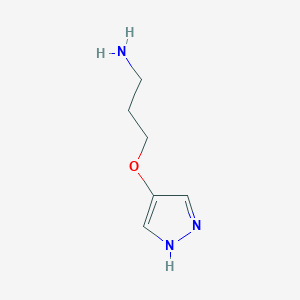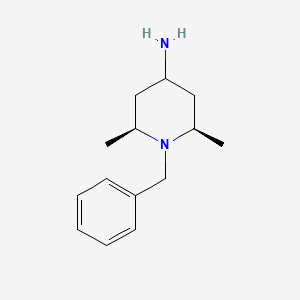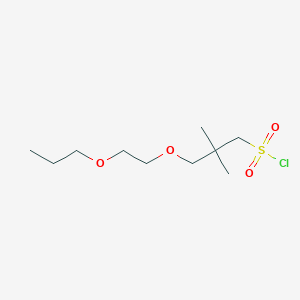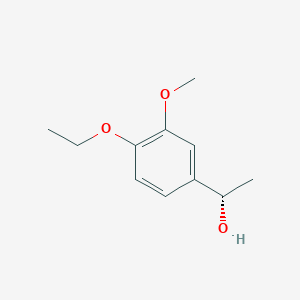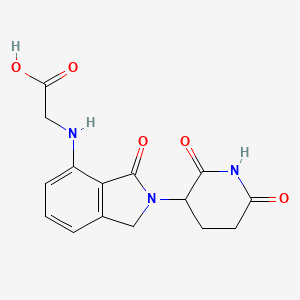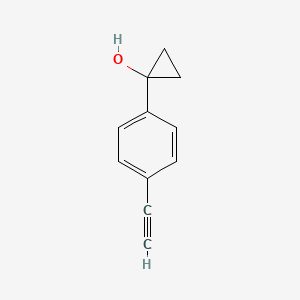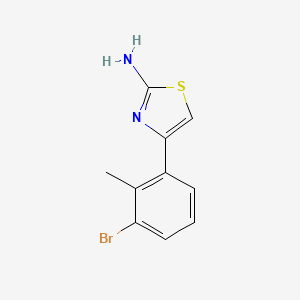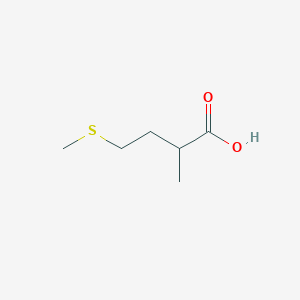
2-Methyl-4-(methylthio)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(methylthio)butanoic acid is an organic compound with the molecular formula C₆H₁₂O₂S. It is a derivative of butanoic acid, featuring a methyl group and a methylthio group attached to the carbon chain. This compound is known for its applications in various fields, including animal nutrition and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-4-(methylthio)butanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-hydroxy-4-(methylthio)butanenitrile using nitrilase enzymes. This method offers high efficiency and mild reaction conditions, making it suitable for industrial applications .
Another synthetic route involves the conjugate addition of methanethiol to acrolein, followed by the formation and hydrolysis of a cyanohydrin. This method is widely used in commercial production due to its scalability and cost-effectiveness .
Industrial Production Methods
In industrial settings, this compound is often produced by hydrolyzing 2-hydroxy-4-(methylthio)butanenitrile or 2-hydroxy-4-(methylthio)butanamide in the presence of acid. This process requires high temperatures and strict acidic conditions, resulting in the formation of unwanted inorganic salts .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(methylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones using oxidizing agents.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-4-(methylthio)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a methionine precursor.
Industry: It is used in animal feed as a nutritional supplement to improve growth performance and nutrient digestibility
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(methylthio)butanoic acid involves its conversion to methionine in biological systems. This conversion is facilitated by enzymatic reactions, where the compound undergoes a series of transformations to form methionine, which is essential for protein synthesis and other metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-(methylthio)butanoic acid: This compound is structurally similar and is also used as a methionine precursor.
4-Methylthio-2-oxobutanoic acid: Another related compound with similar functional groups.
Uniqueness
2-Methyl-4-(methylthio)butanoic acid is unique due to its specific structural features, which allow it to undergo a variety of chemical reactions and serve as a versatile precursor in organic synthesis. Its role as a methionine precursor also distinguishes it from other similar compounds, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
122665-98-9 |
|---|---|
Formule moléculaire |
C6H12O2S |
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
2-methyl-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-5(6(7)8)3-4-9-2/h5H,3-4H2,1-2H3,(H,7,8) |
Clé InChI |
QSCMVGTXPXZIOH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


